1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
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Overview
Description
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound that features both a thiazole and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The thiazole ring is known for its presence in various natural products and pharmaceuticals, while the pyrrole ring is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with a nitrile-containing pyrrole derivative under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxamide
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol
Uniqueness: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAIWWAIPXYULB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363131 |
Source
|
Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-81-3 |
Source
|
Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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